molecular formula C7H7ClN6 B13209002 4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B13209002
M. Wt: 210.62 g/mol
InChI Key: JJPIWZLTHHJQAR-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group at the 4-position, a methyl-imidazolyl group at the 6-position, and an amino group at the 2-position of the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-chloro-1,3,5-triazine and 1-methyl-1H-imidazole.

    Nucleophilic Substitution: The 4-chloro-1,3,5-triazine undergoes nucleophilic substitution with 1-methyl-1H-imidazole in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (80-100°C) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The amino group at the 2-position can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Carbonyl compounds (aldehydes or ketones) in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative, while oxidation of the imidazole ring can produce imidazole N-oxides.

Scientific Research Applications

4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,3,5-triazine: A simpler triazine derivative with similar reactivity but lacking the imidazole moiety.

    6-(1-Methyl-1H-imidazol-4-yl)-1,3,5-triazine-2-amine: Similar structure but without the chloro group at the 4-position.

    4-Chloro-6-(1H-imidazol-4-yl)-1,3,5-triazin-2-amine: Similar structure but without the methyl group on the imidazole ring.

Uniqueness

4-Chloro-6-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both the chloro and methyl-imidazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7ClN6

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-6-(1-methylimidazol-4-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H7ClN6/c1-14-2-4(10-3-14)5-11-6(8)13-7(9)12-5/h2-3H,1H3,(H2,9,11,12,13)

InChI Key

JJPIWZLTHHJQAR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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